molecular formula C10H8Cl2O5 B2919813 2-(2,4-dichlorophenoxy)butanedioic Acid CAS No. 860427-12-9

2-(2,4-dichlorophenoxy)butanedioic Acid

Cat. No. B2919813
CAS RN: 860427-12-9
M. Wt: 279.07
InChI Key: PBVQNDADUSEQRL-UHFFFAOYSA-N
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Description

2,4-DB or 4-(2,4-dichlorophenoxy)butyric acid is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in alfalfa, peanuts, soybeans, and other crops .


Molecular Structure Analysis

The molecular formula of 2,4-DB is C10H10Cl2O3. It has a molecular weight of 249.091 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,4-dichlorophenoxy)butanedioic Acid” are not available, there are studies on the reactions of similar compounds .

Scientific Research Applications

Efficient Production in Biochemical Engineering

  • Biofuel and Chemical Production : The efficient production of 2,3-butanediol, a valuable chemical for use as a liquid fuel and platform chemical, has been significantly improved in Saccharomyces cerevisiae. This improvement comes from eliminating byproduct formation and redox rebalancing, optimizing metabolic flux towards 2,3-butanediol production (Kim & Hahn, 2015).

Chemical Synthesis and Catalysis

  • Direct Biocatalytic Routes : Escherichia coli has been engineered for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. This represents a significant advancement in creating biocatalytic routes for commodity chemicals from non-natural sources (Yim et al., 2011).
  • Catalytic Synthesis : A combination of ReOx–Au/CeO2 and carbon-supported rhenium catalysts has been used for converting 1,4-anhydroerythritol to 1,4-butanediol, showcasing a novel one-pot reaction method with high yield (Wang et al., 2018).

Renewable Energy and Environmental Applications

  • Renewable Gasoline and Solvents : 2,3-Butanediol (2,3-BD) can be dehydrated to produce a mixture with high octane rating and potential applications as a sustainable gasoline component, diesel oxygenate, and industrial solvent. This process represents a sustainable alternative to traditional fuel sources (Harvey, Merriman, & Quintana, 2016).

Advanced Material Science

  • Stereoregular Polyamides : Research has been conducted on the synthesis of stereoregular polyamides derived from L-tartaric acid, demonstrating potential applications in material science and polymer chemistry (Bou, Iribarren, & Muñoz-Guerra, 1994).

Environmental Toxicology and Phytoremediation

  • Phytoremediation of Herbicides : Bacterial endophytes have been studied for enhancing the phytoremediation of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This approach aims to reduce its concentrations in contaminated soil and groundwater, making it a valuable tool in environmental cleanup (Germaine et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)butanedioic Acid is broad-leaf weeds in various crops . It is used as a selective systemic herbicide, which means it is absorbed by the plant and transported to the site of action .

Mode of Action

The compound’s mode of action involves inhibiting growth at the tips of stems and roots . This is achieved through its active metabolite, 2,4-D, which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Biochemical Pathways

The biochemical pathway affected by this compound is the auxin signaling pathway. The compound mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually death of the plant . The degradation of this compound is initiated by α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the degradation pathway .

Pharmacokinetics

It is known that the compound has a water solubility of 829mg/l at 25 ºc , indicating that it can be readily absorbed and transported within the plant. The compound’s bioavailability would be influenced by factors such as its formulation and the environmental conditions at the time of application.

Result of Action

The result of the compound’s action is the death of the targeted weeds. By mimicking the natural auxin hormone, this compound causes uncontrolled growth in the plant, leading to its death . This makes the compound an effective herbicide for controlling many annual and perennial broad-leaf weeds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the timing of application, with best results typically seen when applied to young, actively growing weeds. Additionally, environmental conditions such as temperature, rainfall, and soil type can also impact the compound’s stability and efficacy .

Safety and Hazards

2-(2,4-dichlorophenoxy)butanedioic Acid is considered hazardous. It can cause skin irritation, serious eye damage, and is suspected of causing cancer. It is harmful if swallowed or in contact with skin .

Future Directions

2-(2,4-dichlorophenoxy)acetic acid and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . There is ongoing research into the controlled release of herbicides by 2,4-D-intercalated hydrotalcite nanosheets .

Biochemical Analysis

properties

IUPAC Name

2-(2,4-dichlorophenoxy)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVQNDADUSEQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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